molecular formula C9H13ClN2O B1395216 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine CAS No. 29449-81-8

6-Chloro-N-(3-methoxypropyl)-2-pyridinamine

Cat. No. B1395216
CAS RN: 29449-81-8
M. Wt: 200.66 g/mol
InChI Key: HXCJHLWUIRZNNN-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-methoxypropyl)-2-pyridinamine (6-Cl-NMP) is an organic compound belonging to the class of pyridinamines. It is a colorless solid which is soluble in water and organic solvents. 6-Cl-NMP has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. It has been extensively studied and is used in various laboratory experiments.

Scientific Research Applications

Chemical Reactivity and Structural Studies

  • Lithiation Pathways

    The lithiation of pyridine derivatives, similar to 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine, has been explored. Studies indicate complex pathways involving precomplexation and formation of intermediate compounds (Gros, Choppin, & Fort, 2003).

  • Activation and Reduction Studies

    Research on pyridine derivatives has delved into activation and reduction processes, offering insights into chemical behavior that can be relevant for similar compounds (Barrio, Esteruelas, & Oñate, 2004).

  • Spectroscopic Analysis

    Spectroscopic studies of pyridine derivatives, like the synthesis and analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, provide a framework for understanding the structural and electronic properties of similar compounds (Tranfić et al., 2011).

Application in Dye and Pigment Chemistry

  • Azo Dyes Stability: Studies on pyridine-based azo dyes, including those with methoxypropyl groups, have shown high pH stability. This research could be extended to explore the stability and applications of 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine in dye chemistry (Zhao et al., 2017).

Nitration and Substitution Reactions

  • Nitration Processes: The nitration of pyridine N-oxides, including those with chloro and methoxy groups, has been a subject of study, providing insights into the nitration possibilities for similar compounds (Bissell & Swansiger, 1987).

Pyridine Derivatives in Medicinal Chemistry

  • Potential Radioligands

    The synthesis of pyridine derivatives as potential radioligands, like 6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, indicates the potential use of 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine in medical imaging (Zhang & Horti, 2004).

  • Synthesis of C-Nucleosides

    Research on the synthesis of pyridin-3-yl C-nucleosides, involving chloropyridine derivatives, suggests the potential for 6-Chloro-N-(3-methoxypropyl)-2-pyridinamine in creating novel nucleosides (Joubert et al., 2007).

Other Applications

  • Coordination Chemistry

    The coordination chemistry of pyridone derivatives, including chloro and methoxy substituted pyridines, offers insights into potential applications in coordination complexes and metal-ligand interactions (Rawson & Winpenny, 1995).

  • Corrosion Inhibition

    Pyrazolopyridine derivatives have been studied as corrosion inhibitors, suggesting potential applications for similar pyridine compounds in material science and engineering (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-13-7-3-6-11-9-5-2-4-8(10)12-9/h2,4-5H,3,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCJHLWUIRZNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(3-methoxypropyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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